
3-Cyclohexylmorpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylmorpholine;hydrochloride, also known as CHM or cyclohexylmopholine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. CHM is a cyclic amine that has been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis.
Aplicaciones Científicas De Investigación
Corrosion Inhibition and Surface Interaction
- Study on 2-Cyclohexenylcyclohexanone: This research explored the use of cyclohexyl derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solutions. It highlighted the Langmuir adsorption of the inhibitor on both air-solution and steel-solution interfaces, indicating hydrophobic interactions as a primary mechanism. The study suggests potential applications of cyclohexyl derivatives in protecting metals from corrosion, which could extend to 3-Cyclohexylmorpholine hydrochloride in similar contexts (Ostapenko, Gloukhov, & Bunev, 2014).
Biodegradation of Environmental Pollutants
- Hexachlorocyclohexane Degradation: Cyclohexyl compounds have been studied for their role in the biodegradation of persistent environmental pollutants. A study on the microbial community in the rhizosphere of plants growing in hexachlorocyclohexane (HCH)-contaminated soils found enhanced degradation of α-HCH. This points to the potential for cyclohexyl derivatives in environmental cleanup efforts, possibly including research into 3-Cyclohexylmorpholine hydrochloride's environmental interactions (Kidd, Prieto-Fernández, Monterroso, & Acea, 2007).
Advanced Materials and Catalysis
- Catalytic Applications: Research into the catalytic generation of chlorine radicals for C(sp3)-H cross-coupling reactions revealed the utility of cyclohexyl compounds in organic synthesis. This work underscores the potential for cyclohexyl derivatives, including 3-Cyclohexylmorpholine hydrochloride, in facilitating complex chemical transformations under mild conditions, which could be crucial for the development of new pharmaceuticals and materials (Shields & Doyle, 2016).
Environmental Science and Toxicology
- Analytical Profiles of Psychoactive Substances: Although focusing on psychoactive substances, research into the analytical profiles of related cyclohexyl compounds provides a foundation for understanding the chemical behavior, detection, and analysis of 3-Cyclohexylmorpholine hydrochloride. This knowledge is applicable in both environmental monitoring and forensic toxicology, highlighting the compound's relevance beyond its immediate chemical family (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Propiedades
IUPAC Name |
3-cyclohexylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMYHAGENMJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

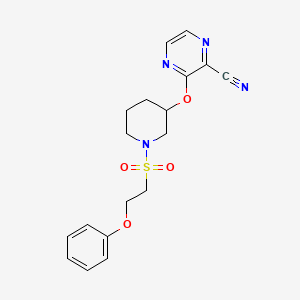
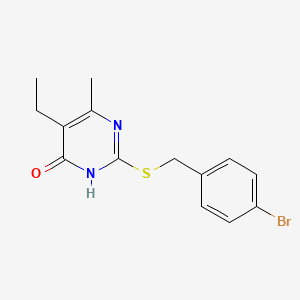
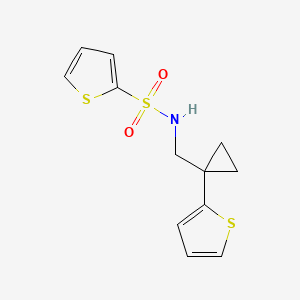
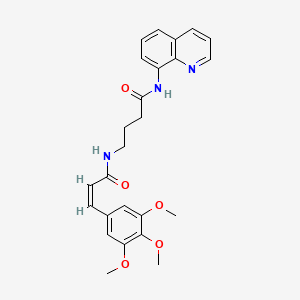
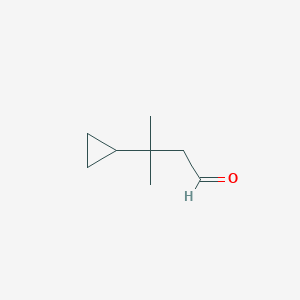
![7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2729158.png)
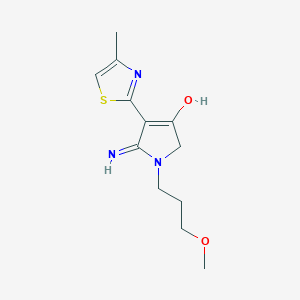
![4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2729161.png)
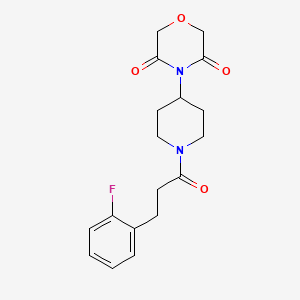
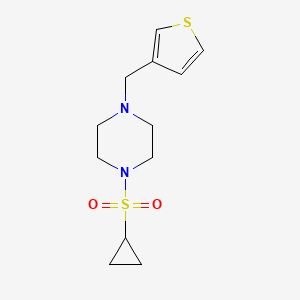
![Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2729166.png)
![N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2729167.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729171.png)